molecular formula C20H29N5O B5923103 N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide

N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide

Cat. No.: B5923103
M. Wt: 355.5 g/mol
InChI Key: IMHKUNCDDDJFLD-UHFFFAOYSA-N
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Description

N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring, a pyrazole ring, and an azocane moiety, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O/c1-15(2)17-13-18(24-23-17)20(26)22-14-16-9-8-10-21-19(16)25-11-6-4-3-5-7-12-25/h8-10,13,15H,3-7,11-12,14H2,1-2H3,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHKUNCDDDJFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NCC2=C(N=CC=C2)N3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of α-bromoketones with 2-aminopyridine to form N-(pyridin-2-yl)amides under mild, metal-free conditions using iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . This method ensures high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like TBHP.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: NaBH4 in methanol.

    Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or pyrazole rings.

Scientific Research Applications

N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide stands out due to its combination of a pyridine ring, a pyrazole ring, and an azocane moiety, which provides a unique set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

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